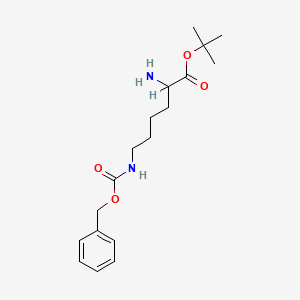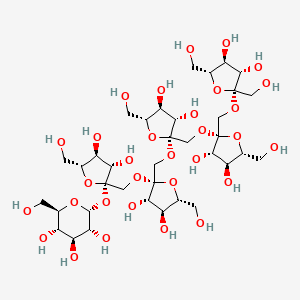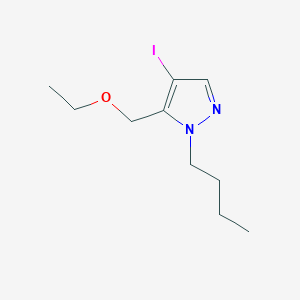![molecular formula C20H19N5O B2502709 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile CAS No. 1797287-89-8](/img/structure/B2502709.png)
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile is a heterocyclic compound that appears to be structurally related to various pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin derivatives. These derivatives are of significant interest due to their potential biological activities and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related heterocyclic compounds often involves novel one-pot methods or palladium-catalyzed coupling reactions. For instance, a one-pot synthesis method has been reported for the preparation of spiro[pyrazolo[4,3-d]pyrimidin]-7'(1'H)-ones, which could be structurally related to the compound . Additionally, palladium-catalyzed C-C coupling reactions have been utilized in the synthesis of pyrazolo[3,4-d]pyrimidine analogues, which may share synthetic pathways with the target compound .
Molecular Structure Analysis
The molecular structure of heterocyclic compounds similar to the target compound has been characterized using various spectroscopic techniques such as FT-IR, NMR, and Mass spectroscopy, as well as single-crystal X-ray diffraction methods . The molecular geometry of these compounds can be optimized using density functional theory (DFT) to obtain geometric parameters, vibrational wavenumbers, and chemical shifts .
Chemical Reactions Analysis
The chemical reactivity of related compounds includes the potential for various substitutions and functional group transformations. For example, the synthesis of pyrazolo[3,4-d]pyrimidine nucleosides involves glycosylation reactions and subsequent functional group transformations to yield novel derivatives with potential biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of heterocyclic compounds like the one can be explored through experimental measurements and theoretical calculations. These studies may include the analysis of molecular electrostatic potential (MEP), frontier molecular orbitals (FMOs), and non-linear optical (NLO) properties . Such properties are crucial for understanding the interaction of these molecules with biological targets and their potential applications in drug design.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Heterocyclic Systems
Methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate, a compound related to 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile, has been used in the preparation of various heterocyclic systems. This includes derivatives of pyrido[1,2-a]pyrimidin-4-ones, pyrimido[1,2-b]pyridazin-4-ones, and others (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).
Synthesis of Pyrazolopyrimidines Derivatives
Novel series of pyrazolopyrimidines derivatives, which are structurally related, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Biological and Medicinal Research
Anticancer Activity Studies
Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, related to 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile, have been conducted to explore their potential as anticancer agents. These compounds have shown promising results in cytotoxic and 5-lipoxygenase inhibition activities, indicating their potential in cancer treatment research (Rahmouni et al., 2016).
Antimicrobial Properties
Compounds structurally related to 4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile have been studied for their antimicrobial properties. These studies help in identifying new therapeutic agents against various microbial infections (El-Gohary, Ibrahim, & Farouk, 2021).
Propriétés
IUPAC Name |
4-[3-(4-methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-3-oxopropyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O/c1-14-10-19-22-12-17-13-24(9-8-18(17)25(19)23-14)20(26)7-6-15-2-4-16(11-21)5-3-15/h2-5,10,12H,6-9,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVLFZCPEDIQPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(CN(CC3)C(=O)CCC4=CC=C(C=C4)C#N)C=NC2=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-3-oxopropyl)benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)


![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)


![1-[4-(5,7-Dihydro-4H-thieno[2,3-c]pyridine-6-carbonyl)-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2502635.png)
![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)
![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)



